1-Chloro-2,3-difluoro-4-propoxybenzene
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Overview
Description
It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,3-difluoro-4-propoxybenzene typically involves the reaction of 1-chloro-2,3-difluorobenzene with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,3-difluoro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced aromatic compounds.
Scientific Research Applications
1-Chloro-2,3-difluoro-4-propoxybenzene is used in a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3-difluoro-4-propoxybenzene involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,3-difluoro-4-methoxybenzene
- 1-Chloro-2,3-difluoro-4-ethoxybenzene
- 1-Chloro-2,3-difluoro-4-butoxybenzene
Uniqueness
1-Chloro-2,3-difluoro-4-propoxybenzene is unique due to its specific substitution pattern and the presence of the propoxy group. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-chloro-2,3-difluoro-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZOOLPIMDGMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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